(S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid
Beschreibung
(S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid is a chiral compound characterized by a heptanoic acid backbone modified with a 7-oxo group and a (2-oxopyrrolidin-3-yl)amino substituent. This compound’s stereochemistry (S-configuration) may influence its biological activity, particularly in interactions with enantioselective targets such as enzymes or receptors.
Eigenschaften
Molekularformel |
C11H18N2O4 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
7-oxo-7-[[(3S)-2-oxopyrrolidin-3-yl]amino]heptanoic acid |
InChI |
InChI=1S/C11H18N2O4/c14-9(4-2-1-3-5-10(15)16)13-8-6-7-12-11(8)17/h8H,1-7H2,(H,12,17)(H,13,14)(H,15,16)/t8-/m0/s1 |
InChI-Schlüssel |
MJLXEVSQWFHFST-QMMMGPOBSA-N |
Isomerische SMILES |
C1CNC(=O)[C@H]1NC(=O)CCCCCC(=O)O |
Kanonische SMILES |
C1CNC(=O)C1NC(=O)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid typically involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters prepared by condensation of 4-halobutanoyl chlorides with glycine esters . The reaction conditions usually include heating the reaction mixture at 65–75°C for 3–4 hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale procedures similar to the laboratory methods but optimized for efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyrrolidin-2-ones and their derivatives, which can have different functional groups attached to the pyrrolidinone ring.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid is . It features a heptanoic acid backbone with an oxo group and a pyrrolidine-derived amino substituent, which contributes to its biological activity.
Medicinal Chemistry Applications
- Antitumor Activity :
- Neuroprotective Effects :
- Antimicrobial Properties :
Biochemical Mechanisms
The mechanisms through which (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid exerts its effects involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth or neurodegeneration, thereby reducing disease progression.
- Modulation of Signaling Pathways : It is believed to influence key signaling pathways such as those involving apoptosis and cell cycle regulation, which are crucial in cancer and neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a derivative of (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid significantly reduced the viability of breast cancer cells in vitro. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development .
Case Study 2: Neuroprotection
In another study focused on neurodegenerative models, researchers administered (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid to mice exhibiting symptoms of Alzheimer's disease. Results indicated improved cognitive function and reduced amyloid plaque formation, supporting its role as a neuroprotective agent .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Inhibits cancer cell proliferation | Induces apoptosis in breast cancer cells |
| Neuroprotective Effects | Protects neurons from degeneration | Improves cognitive function in Alzheimer's models |
| Antimicrobial Properties | Exhibits activity against various pathogens | Potential for new antibiotic development |
Wirkmechanismus
The mechanism of action of (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and structurally related heptanoic acid derivatives:
Table 1: Comparative Analysis of Heptanoic Acid Derivatives
*LogP values estimated based on substituent contributions where explicit data are unavailable.
Key Structural and Functional Insights
Substituent Impact on Polarity and Bioavailability The target compound’s 2-oxopyrrolidin-3-ylamino group imparts moderate polarity (LogP ~2.5), favoring blood-brain barrier penetration compared to highly lipophilic analogs like the 3-phenoxyphenyl derivative (LogP 4.7) . This aligns with pyrrolidone-based drugs (e.g., piracetam) used in CNS disorders . The 3-phenoxyphenyl substituent () introduces steric bulk and hydrophobicity, likely limiting CNS access but enhancing binding to peripheral targets. Its high boiling point (506.23°C) and density (1.162 g/cm³) suggest stability under high-temperature conditions .
Functional Group Diversity
- Thienyl and mercaptomethyl groups () modify electronic properties. The thienyl group’s sulfur atom may enhance π-π stacking, while the mercaptomethyl group in SQ29,072 could act as a zinc-binding motif, relevant for metalloenzyme inhibition .
- Fluorinated derivatives () exhibit increased metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius, though their synthesis is often more complex .
Stereochemical Considerations
- The (S)-configuration of the target compound contrasts with the (2R,3S)-trifluoro-hydroxybutan-2-yl group in . Enantiomeric differences can drastically alter pharmacokinetics, as seen in drugs like levofloxacin vs. ofloxacin .
Applications and Research Trends Pyrrolidone-containing compounds are prioritized for neuropharmacology due to their resemblance to endogenous neurotransmitters . Aromatic analogs (e.g., 3-phenoxyphenyl) are more common in anti-inflammatory or anticancer research, leveraging their hydrophobic interactions with protein pockets .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 2-oxopyrrolidin-3-amine to a 7-oxoheptanoic acid backbone, analogous to the methods in (e.g., amine-carbonyl condensation) .
- Pharmacological Potential: Structural parallels to piracetam suggest possible nootropic or neuroprotective effects, though in vitro/in vivo validation is needed.
- Comparative Disadvantages: The 3-phenoxyphenyl analog’s high LogP may limit aqueous solubility, while SQ29,072’s thiol group poses stability challenges (e.g., oxidation) .
Biologische Aktivität
(S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid, with the CAS number 876760-82-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : CHNO
- Molecular Weight : 242.28 g/mol
- Purity : Typically assessed in commercial preparations, but specific values may vary by supplier .
Synthesis
The synthesis of (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid involves several steps that can include the formation of the oxopyrrolidine moiety followed by coupling reactions to introduce the heptanoic acid chain. Detailed synthetic routes are often proprietary or found in specialized literature focusing on similar compounds .
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid exhibit significant antimicrobial properties. For instance, modifications at specific positions on the heptanoic acid backbone can enhance antibacterial activity against various pathogens. In vitro studies have shown that certain derivatives demonstrate low Minimum Inhibitory Concentrations (MICs), indicating strong antibacterial effects .
Antiviral Properties
Recent studies have highlighted the potential antiviral activity of related compounds against viruses such as SARS-CoV-2. The mechanism often involves inhibition of viral proteases, which are crucial for viral replication. Although specific data on (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid is limited, it is hypothesized that similar structural analogs could exhibit comparable antiviral mechanisms .
Immunomodulatory Effects
Immunological studies suggest that compounds with structural similarities to (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid can modulate immune responses. For example, some derivatives have been shown to inhibit the proliferation of lymphocytes and reduce pro-inflammatory cytokine production in vitro. This suggests a potential role in treating autoimmune disorders or inflammatory conditions .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of 7-amino derivatives exhibited potent antibacterial activity against Gram-positive bacteria, with some showing MIC values below 10 µg/mL. The structure–activity relationship indicated that longer hydrophobic chains improved activity .
- Antiviral Activity Against Herpes Simplex Virus : In a comparative study, several oxazolo derivatives were tested for their ability to inhibit HSV replication. Compounds structurally related to (S)-7-Oxo showed moderate to high antiviral activity, suggesting potential therapeutic applications .
- Immunosuppressive Properties : Research involving immune cell lines indicated that certain derivatives could significantly suppress TNF-alpha production and modulate other signaling pathways associated with immune responses. This opens avenues for exploring these compounds in autoimmune therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves coupling 2-oxopyrrolidin-3-amine derivatives with activated heptanoic acid esters. Carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions are optimal for amide bond formation . To ensure enantiomeric purity, chiral resolution techniques such as chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) are critical. These methods are validated in pharmaceutical impurity profiling studies, where baseline separation of enantiomers is achieved .
Q. Which spectroscopic techniques are most effective for characterizing (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid, and what key spectral markers should researchers prioritize?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions), while ¹H/¹³C NMR identifies structural motifs. Key markers include:
- Ketone group at position 7 (δ ~208 ppm in ¹³C NMR).
- Pyrrolidinone protons (δ 2.5–3.5 ppm in ¹H NMR for NH and adjacent CH₂ groups).
NIST standards recommend deuterated DMSO as a solvent to minimize exchange broadening and improve signal resolution .
Q. What analytical methods are suitable for quantifying impurities in (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid, and how should method validation be approached?
- Methodological Answer : Reverse-phase HPLC with UV detection (210–254 nm) is preferred for impurity profiling. Use C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) . Method validation should include specificity, linearity (R² ≥ 0.995), and precision (RSD ≤ 2%). Reference standards for related impurities, such as 2-oxopyrrolidin-3-yl derivatives, are critical for calibration .
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity or biological interactions of (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) with target proteins (e.g., enzymes containing pyrrolidinone-binding domains) assesses binding affinities. Validate predictions with experimental IC₅₀ or Kᵢ values from enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or impurity profiles. A systematic approach includes:
- Validating compound purity (≥98% by HPLC) using pharmacopeial reference standards .
- Replicating assays under controlled conditions (e.g., pH 7.4 buffer, 37°C).
- Cross-referencing with structurally analogous compounds (e.g., fluorophenyl-substituted pyrrolidinones) to identify structure-activity trends .
Q. How can researchers optimize the stability of (S)-7-Oxo-7-((2-oxopyrrolidin-3-YL)amino)heptanoic acid under varying storage and experimental conditions?
- Methodological Answer : Stability studies should assess degradation under:
- Thermal stress (40–60°C for 1–4 weeks).
- Hydrolytic conditions (pH 1–9 buffers).
- Oxidative stress (3% H₂O₂).
Monitor degradation via LC-MS to identify major breakdown products (e.g., hydrolyzed amide bonds or oxidized pyrrolidinone rings). Store lyophilized samples at −20°C under argon to minimize hydrolysis and oxidation .
Q. What are the mechanistic implications of the compound’s stereochemistry in its interactions with biological targets?
- Methodological Answer : The (S)-configuration at the chiral center influences binding to stereosensitive targets (e.g., proteases or kinases). Use enantiomerically pure analogs in competitive binding assays to quantify enantioselectivity. X-ray crystallography or cryo-EM of target-ligand complexes can resolve stereochemical interactions at atomic resolution .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting NMR or crystallographic data for this compound?
- Methodological Answer : For NMR conflicts, compare chemical shifts with structurally validated analogs (e.g., pyrrolidinone-containing compounds in Pharmacopeial Forum ). For crystallographic discrepancies, re-refine diffraction data (e.g., using SHELXL) and validate hydrogen-bonding networks with software like Mercury .
Q. What statistical methods are appropriate for interpreting dose-response or kinetic data in studies involving this compound?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
